molecular formula C9H14N4O B13064110 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

Cat. No.: B13064110
M. Wt: 194.23 g/mol
InChI Key: HMXZZHNFDFIFJW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound with a unique structure that integrates a pyrano and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine typically involves multicomponent reactions. One common method includes the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is often carried out under metal-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents at the hydrazinyl position.

Scientific Research Applications

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with substrates necessary for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)hydrazine

InChI

InChI=1S/C9H14N4O/c1-5-3-8-7(6(2)14-5)4-11-9(12-8)13-10/h4-6H,3,10H2,1-2H3,(H,11,12,13)

InChI Key

HMXZZHNFDFIFJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(O1)C)NN

Origin of Product

United States

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